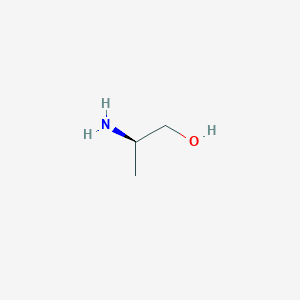

d-Alaninol

概要

説明

D-Alaninol (CAS 35320-23-1), chemically known as (R)-2-aminopropan-1-ol, is a chiral amino alcohol with the molecular formula C₃H₉NO and a molecular weight of 75.11 g/mol . It is optically active, serving as a critical intermediate in synthesizing pharmaceuticals such as ofloxacin and levofloxacin . Key physicochemical properties include:

- Melting point: 8°C

- Boiling point: 173–176°C at atmospheric pressure

- Density: 0.963–0.967 g/cm³ at 20°C

- Refractive index: 1.448–1.452 (n20/D)

- Solubility: Fully miscible in water and alcohols .

This compound exhibits hygroscopicity and sensitivity to heat and air, necessitating storage in sealed, dry conditions . Industrially, it is produced at scale (50 tons/month) with >99.5% purity .

準備方法

Synthetic Routes and Reaction Conditions: d-Alaninol can be synthesized by the reduction of d-alanine. One common method involves the use of a strong reducing agent such as lithium aluminium hydride (LiAlH4) to convert the carboxylic acid group of d-alanine to an alcohol group . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of d-alanine using a suitable catalyst such as palladium on carbon (Pd/C). This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: d-Alaninol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form d-alanine or other related compounds.

Reduction: It can be further reduced to form simpler alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Oxidation: d-Alanine

Reduction: Simpler alcohols

Substitution: Amides, esters, and other derivatives.

科学的研究の応用

Pharmacological Applications

d-Alaninol is primarily recognized for its role in pharmaceutical research, particularly as a potential therapeutic agent. Its applications include:

- Viral Infection Treatment : Recent studies have indicated that this compound may play a protective role against severe viral infections such as influenza and COVID-19. In animal models, supplementation with this compound has shown to improve survival rates and mitigate weight loss during viral infections by modulating immune responses and reducing viral loads in infected tissues .

- Biomarker for Disease Severity : this compound levels in the bloodstream have been identified as potential biomarkers for assessing the severity of viral infections. Lower levels of d-amino acids, including this compound, correlate with worse prognoses in severe cases of viral infections .

Biochemical Research

In biochemical studies, this compound serves several functions:

- Peptide Synthesis : this compound is utilized in the synthesis of peptides and other bioactive compounds. Its incorporation into peptide chains can enhance stability and bioactivity, making it valuable in drug development .

- Protein Interaction Studies : Researchers employ this compound to study protein interactions and dynamics. Its unique structural properties allow for the investigation of conformational changes in proteins upon binding with various ligands .

Therapeutic Insights

The therapeutic implications of this compound extend beyond its role as a biomarker or a synthetic intermediate:

- Circadian Rhythm Regulation : Emerging research suggests that this compound may help maintain circadian rhythms, which are crucial for regulating numerous physiological processes including sleep, metabolism, and immune function. This property opens avenues for its use in treatments aimed at circadian rhythm disorders .

- Potential in Neuroprotection : There is evidence indicating that this compound might exert neuroprotective effects by influencing neurotransmitter systems such as NMDA receptors. This could have implications for developing treatments for neurodegenerative diseases .

Summary of Findings

The following table summarizes the key applications of this compound based on recent research findings:

作用機序

The mechanism of action of d-Alaninol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. In the synthesis of pharmaceuticals, this compound acts as a chiral auxiliary, influencing the stereochemistry of the final product. Its hydroxyl and amino groups allow it to engage in a variety of chemical reactions, making it a versatile intermediate .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of D-Alaninol

This compound belongs to the D-amino alcohol family, characterized by a chiral amino group and hydroxyl group on adjacent carbons. Below is a comparative analysis with related compounds:

Table 1: Physical and Chemical Properties of this compound and Analogues

Key Observations :

- Chain length and functional groups dictate applications. For example, D-Argininol’s larger structure (C₆) enables interactions with enzymes in biochemical pathways, while this compound’s compact structure (C₃) favors pharmaceutical synthesis .

- Solubility: this compound and D-Cysteinol are water-soluble, whereas D-Argininol’s polar side chains enhance solubility in polar solvents .

Enzymatic Activity and Substrate Specificity

This compound’s role as a poor substrate for D-amino acid transaminase (DAAT) highlights structural constraints for enzymatic recognition:

Table 2: Kinetic Parameters for DAAT Substrates

| Compound | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| D-Alanine | 74 | 0.74 | 1.0 × 10⁴ |

| This compound | 148 | 0.0074 | 1.0 × 10⁻¹ |

| Glycine | 148 | 0.0074 | 1.0 × 10⁻¹ |

| Ethylamine | N/A | No activity | N/A |

Mechanistic Insights :

- α-Carboxyl group requirement: DAAT requires an α-carboxyl group for substrate binding. This compound (lacking this group) shows a 10⁴-fold lower kcat/Kₘ compared to D-alanine .

- Steric hindrance: Replacement of D-alanine’s methyl group with hydrogen (glycine) or hydroxyl (this compound) reduces catalytic efficiency .

Unique Properties of this compound

- Synthetic versatility : Used in FKBP inhibitor synthesis via regioselective alkylation (65% yield) .

生物活性

d-Alaninol, also known as 2-amino-1-propanol, is a chiral amino alcohol that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by its molecular formula and a hydroxyl group attached to the amino group. Its chirality allows it to interact with biological systems in unique ways, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Mechanism of Action

This compound exhibits significant antimicrobial properties, primarily through its interaction with bacterial cell wall synthesis. It acts as an inhibitor of d-alanine-d-alanine ligase (Ddl), an essential enzyme involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls. Inhibition of Ddl leads to increased intracellular pools of d-alanine, which disrupts bacterial growth and survival .

Research Findings

A study demonstrated that this compound effectively inhibited the growth of various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Bacillus subtilis | 16 |

These findings indicate that this compound has a promising profile as a broad-spectrum antibacterial agent .

Therapeutic Applications

Viral Infections

Recent studies have highlighted the role of d-alanine and its derivatives in modulating immune responses during viral infections. In murine models infected with influenza A virus (IAV) and SARS-CoV-2, supplementation with d-alanine improved body weight maintenance and reduced viral titers in lung tissues. The protective effects were attributed to the restoration of blood levels of d-amino acids, including this compound .

Case Study: COVID-19

In a controlled study involving CAG-hACE2 mice, treatment with this compound resulted in significant improvements in survival rates and reduced weight loss during SARS-CoV-2 infection. The study noted that maintaining elevated blood levels of d-alanine correlated with better prognoses in infected subjects .

Q & A

Basic Research Questions

Q. How can enantiomeric purity of d-Alaninol be ensured during synthesis, and what analytical techniques are most reliable for validation?

- Methodological Answer :

- Synthesis : Use chiral auxiliaries or enantioselective catalytic methods (e.g., asymmetric hydrogenation) to minimize racemization. Monitor reaction conditions (pH, temperature) to preserve stereochemical integrity .

- Validation : Employ chiral HPLC with a polarimetric detector or NMR spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) to quantify enantiomeric excess (ee). Cross-validate with optical rotation measurements .

Q. What standard experiments are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in water, ethanol, and DMSO at varying temperatures (10–40°C) to determine partition coefficients .

- Reactivity : Test nucleophilic substitution reactions (e.g., with acyl chlorides) under inert atmospheres to avoid oxidation. Monitor by TLC and IR spectroscopy for functional group transformations .

Q. How should researchers design a baseline study to establish this compound’s stability under varying storage conditions?

- Methodological Answer :

- Experimental Design : Store samples at -20°C (control), 4°C, and 25°C with controlled humidity (0%, 50%, 90%). Use accelerated stability testing (40°C/75% RH) for predictive degradation modeling.

- Analysis : Quantify degradation products via HPLC-MS every 7 days for 6 weeks. Apply Arrhenius kinetics to extrapolate shelf-life .

II. Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in chiral resolution studies be resolved?

- Methodological Answer :

- Root-Cause Analysis : Compare solvent systems (polar vs. nonpolar), column materials (silica vs. cellulose derivatives), and detection limits across studies. Replicate experiments with standardized protocols .

- Statistical Reconciliation : Apply multivariate ANOVA to identify confounding variables (e.g., trace metal impurities) and use Bland-Altman plots to assess inter-laboratory variability .

Q. What experimental frameworks are optimal for probing this compound’s role in asymmetric catalysis?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in catalytic cycles. Isotopic labeling (e.g., deuterated substrates) can clarify mechanistic pathways .

- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to map transition states and enantioselectivity trends .

Q. How to design a thermodynamic study to evaluate this compound’s binding affinity with biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Titrate this compound into protein solutions (e.g., enzymes with chiral active sites) to measure ΔH, ΔS, and Kd. Include negative controls (e.g., l-Alaninol) to assess stereospecificity .

- Surface Plasmon Resonance (SPR) : Immobilize targets on sensor chips and measure real-time binding kinetics. Validate with circular dichroism (CD) spectroscopy for conformational changes .

Q. III. Data Interpretation and Presentation

Q. What statistical methods are essential for validating reproducibility in this compound studies?

- Methodological Answer :

特性

IUPAC Name |

(2R)-2-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904764 | |

| Record name | (R)-2-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | (R)-(-)-2-Amino-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35320-23-1 | |

| Record name | 2-Aminopropanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Amino-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770ZI70L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。